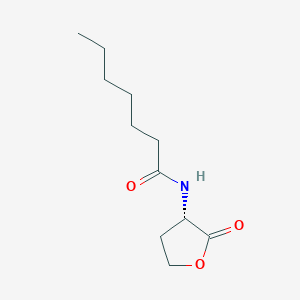

N-Heptanoylhomoserine lactone

Übersicht

Beschreibung

N-heptanoyl-L-Homoserine lactone: is a member of the N-acyl-homoserine lactone family. These compounds are small diffusible signaling molecules involved in quorum sensing, a regulatory system used by bacteria to control gene expression in response to increasing cell density . N-heptanoyl-L-Homoserine lactone plays a crucial role in bacterial communication, affecting cellular metabolism and gene regulation .

Wissenschaftliche Forschungsanwendungen

N-heptanoyl-L-Homoserine lactone has diverse applications in scientific research:

Wirkmechanismus

N-heptanoyl-L-Homoserine lactone exerts its effects through quorum sensing. It binds to specific receptor proteins in bacteria, leading to the activation or repression of target genes . This process involves the LuxIR family of proteins, which regulate gene expression in response to the concentration of N-acyl-homoserine lactones . The molecular targets include transcriptional regulators and enzymes involved in cellular metabolism .

Zukünftige Richtungen

N-Heptanoylhomoserine lactone is a signaling substance in quorum sensing, a mechanism that is crucial for the pathogenicity and symbiotic interactions of bacteria with eukaryotic hosts . Understanding the features of this compound and its role in quorum sensing could lead to the development of new biotechnological applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-heptanoyl-L-Homoserine lactone can be synthesized through the acylation of L-homoserine lactone with heptanoyl chloride. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct . The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of N-heptanoyl-L-Homoserine lactone involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions: N-heptanoyl-L-Homoserine lactone undergoes various chemical reactions, including:

Hydrolysis: The lactone ring can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxy acid.

Oxidation: Oxidative cleavage of the lactone ring can produce carboxylic acids.

Substitution: The acyl group can be substituted with other acyl groups through transacylation reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions at elevated temperatures.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products:

Hydrolysis: Hydroxy acids.

Oxidation: Carboxylic acids.

Substitution: Various N-acyl-homoserine lactones.

Vergleich Mit ähnlichen Verbindungen

N-heptanoyl-L-Homoserine lactone is unique among N-acyl-homoserine lactones due to its specific acyl chain length, which influences its signaling properties and receptor binding affinity . Similar compounds include:

- N-hexanoyl-L-homoserine lactone

- N-octanoyl-L-homoserine lactone

- N-decanoyl-L-homoserine lactone

- N-(3-oxododecanoyl)-L-homoserine lactone

- N-(3-oxodecanoyl)-L-homoserine lactone

These compounds vary in their acyl chain lengths and functional groups, affecting their biological activities and applications .

Eigenschaften

IUPAC Name |

N-[(3S)-2-oxooxolan-3-yl]heptanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-2-3-4-5-6-10(13)12-9-7-8-15-11(9)14/h9H,2-8H2,1H3,(H,12,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTMZLSDESAOPSZ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90332084 | |

| Record name | N-Heptanoylhomoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

177158-20-2 | |

| Record name | N-Heptanoylhomoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90332084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological role of N-Heptanoylhomoserine lactone in bacteria?

A1: this compound (C7-HSL) is an acyl homoserine lactone (AHL) signaling molecule used by many Gram-negative bacteria for quorum sensing [, ]. This chemical communication mechanism allows bacteria to coordinate gene expression based on population density, influencing processes like biofilm formation, virulence factor production, and symbiosis [, , ].

Q2: How does the absolute configuration of this compound impact its antimicrobial activity?

A2: Research indicates that the naturally occurring (S)-enantiomer of this compound is generally less active against Gram-positive bacteria like Bacillus cereus, B. subtilis, and Staphylococcus aureus compared to its 3-oxo derivatives []. Interestingly, the non-natural (R)-enantiomer of N-(3-oxo-octanoyl)homoserine lactone displayed comparable activity to the (S)-enantiomer against B. cereus, highlighting the importance of stereochemistry in biological activity [].

Q3: Are there enzymes that can degrade this compound?

A3: Yes, enzymes called AHL lactonases can degrade AHLs like this compound by hydrolyzing the lactone ring. One such enzyme, AidC from Chryseobacterium, exhibits high catalytic efficiency (kcat/KM of ~2 × 106 M−1 s−1) for this compound degradation []. AidC shows stricter substrate selectivity and significantly lower KM values compared to typical AHL lactonases, indicating a stronger binding affinity for its substrates [].

Q4: How does the presence of this compound influence the production of other AHLs in bacteria?

A4: Studies in Rhizobium leguminosarum revealed that this compound production, regulated by the cinRI locus, influences the expression of other AHL production loci []. Mutants lacking cinI or cinR, and therefore unable to produce this compound, showed reduced production of several other AHLs, including N-hexanoyl- and N-octanoyl-l-homoserine lactones []. This suggests a complex regulatory network where this compound may act as a master regulator for the production of other AHLs.

Q5: Can this compound be found in environments beyond bacterial cultures?

A5: Yes, this compound has been detected in activated sludge used for wastewater treatment []. Its presence, along with the activation of a LuxR-based AHL monitor strain, indicates active AHL-mediated gene expression within the sludge microbial community []. This highlights the potential ecological significance of AHL signaling in complex microbial environments.

Q6: Does the presence of this compound in activated sludge have any functional implications?

A6: Research suggests a link between this compound and chitinase activity in activated sludge. Addition of this compound to sludge upregulated chitinase activity, potentially mediated by bacteria like Aeromonas hydrophila, which produce both this compound and chitinase []. This suggests a role for AHL-mediated quorum sensing in regulating enzymatic activities within the sludge microbial community, potentially influencing nutrient cycling and sludge performance.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B71664.png)

![1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B71670.png)

![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B71675.png)

![2-Methylbicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B71691.png)